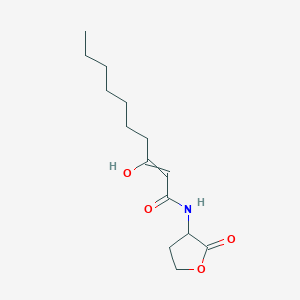
3-hydroxy-N-(2-oxooxolan-3-yl)dec-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives. This compound is characterized by the presence of a hydroxy group, a tetrahydrofuran ring, and a dec-2-enamide chain. It has a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide typically involves the reaction of dec-2-enoyl chloride with 3-hydroxy-2-oxotetrahydrofuran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide.
Reduction: Formation of 3-hydroxy-N-(2-hydroxytetrahydrofuran-3-yl)dec-2-enamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide involves its interaction with specific molecular targets and pathways. It is known to activate cell division by increasing transcription from promoters upstream of the ftsQAZ gene cluster . This activation leads to enhanced cell proliferation and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
- 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
- N-(2-oxotetrahydrofuran-3-yl)nonanamide
Uniqueness
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide is unique due to its specific structural features, including the presence of a dec-2-enamide chain and a hydroxy group on the tetrahydrofuran ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
3-hydroxy-N-(2-oxooxolan-3-yl)dec-2-enamide |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h10,12,16H,2-9H2,1H3,(H,15,17) |
Clé InChI |
XYPWGKVAIGCLCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=CC(=O)NC1CCOC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



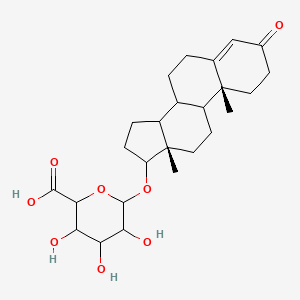
![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
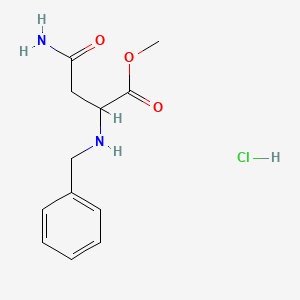

![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)
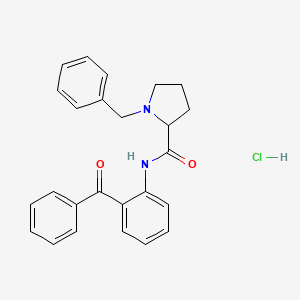
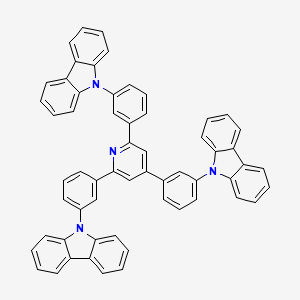
![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B14785414.png)
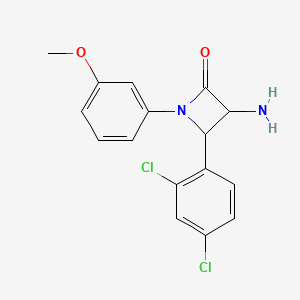
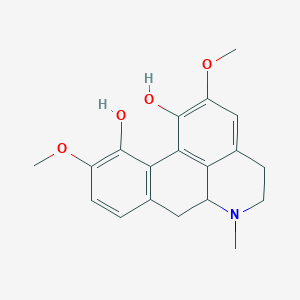
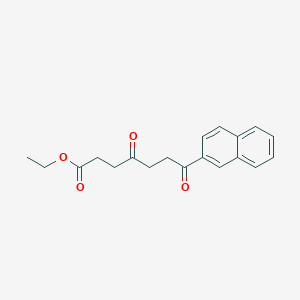
![(9R,10S,13S,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrate](/img/structure/B14785452.png)
